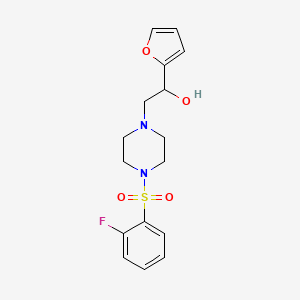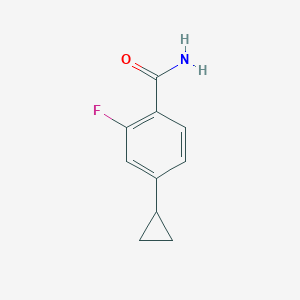
2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperazine, and furan moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-Fluorophenylsulfonyl Chloride: This is achieved by reacting 2-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The 2-fluorophenylsulfonyl chloride is then reacted with piperazine to form 4-((2-fluorophenyl)sulfonyl)piperazine.
Addition of Furan-2-yl Ethanol: Finally, the intermediate is reacted with furan-2-yl ethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It is explored for its use in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine moiety facilitates its interaction with biological membranes. The sulfonyl group is crucial for its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
- 2-(4-((2-Bromophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
Uniqueness
2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is unique due to the presence of the fluorine atom, which significantly affects its chemical properties, such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs.
Propriétés
IUPAC Name |
2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S/c17-13-4-1-2-6-16(13)24(21,22)19-9-7-18(8-10-19)12-14(20)15-5-3-11-23-15/h1-6,11,14,20H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDLGROVIVQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromophenyl)-2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2473375.png)
![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2473377.png)
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2473378.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide](/img/structure/B2473379.png)
![5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2473380.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2473382.png)
![N-(2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2473383.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea](/img/structure/B2473384.png)
![1-cyclopropanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2473386.png)
![N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2473387.png)
